

A Technical Guide to 1-(2-Hydroxyethyl)benzimidazole: Properties, Synthesis, and Biological Context

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Compound of Interest

Compound Name: **1-(2-Hydroxyethyl)benzimidazole**

Cat. No.: **B1330224**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of **1-(2-Hydroxyethyl)benzimidazole**, a heterocyclic organic compound. This document collates its fundamental chemical identifiers, outlines a general synthetic methodology, and discusses the broader biological significance of the benzimidazole scaffold, which is pertinent to drug discovery and development.

Core Chemical Identifiers

The unambiguous identification of a chemical entity is paramount in research and development. The International Chemical Identifier (InChI) and the Simplified Molecular-Input Line-Entry System (SMILES) for **1-(2-Hydroxyethyl)benzimidazole** are provided below.

Identifier	String
InChI	InChI=1S/C9H10N2O/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2[1]
SMILES	c1ccc2c(c1)ncn2CCO[1]
Molecular Formula	C ₉ H ₁₀ N ₂ O[1]
Molecular Weight	162.19 g/mol

Synthesis Protocol: A General Approach

While a specific, detailed experimental protocol for the synthesis of **1-(2-Hydroxyethyl)benzimidazole** is not extensively documented in publicly available literature, a general and robust method for the synthesis of N-substituted benzimidazoles can be adapted. This typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For 1-substituted benzimidazoles, a common route is the alkylation of benzimidazole itself.

General Experimental Protocol for N-alkylation of Benzimidazole:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzimidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- **Deprotonation:** Add a slight molar excess of a base, such as potassium carbonate (K_2CO_3) or sodium hydride (NaH), to the solution to deprotonate the imidazole nitrogen. Stir the mixture at room temperature for 30-60 minutes.
- **Alkylation:** Introduce a slight molar excess of 2-chloroethanol or a similar 2-haloethanol derivative to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to a temperature ranging from 60°C to 100°C and maintain it under reflux for several hours (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure.
- **Purification:** The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to yield the pure **1-(2-Hydroxyethyl)benzimidazole**.

Biological and Pharmacological Context

The benzimidazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.^{[2][3]} While specific biological data for **1-(2-Hydroxyethyl)benzimidazole** is not available, the general pharmacological properties of benzimidazoles are well-documented.

Hydroxyethyl)benzimidazole is sparse, the activities of the broader benzimidazole class are well-documented and provide a strong rationale for its consideration in drug discovery programs.

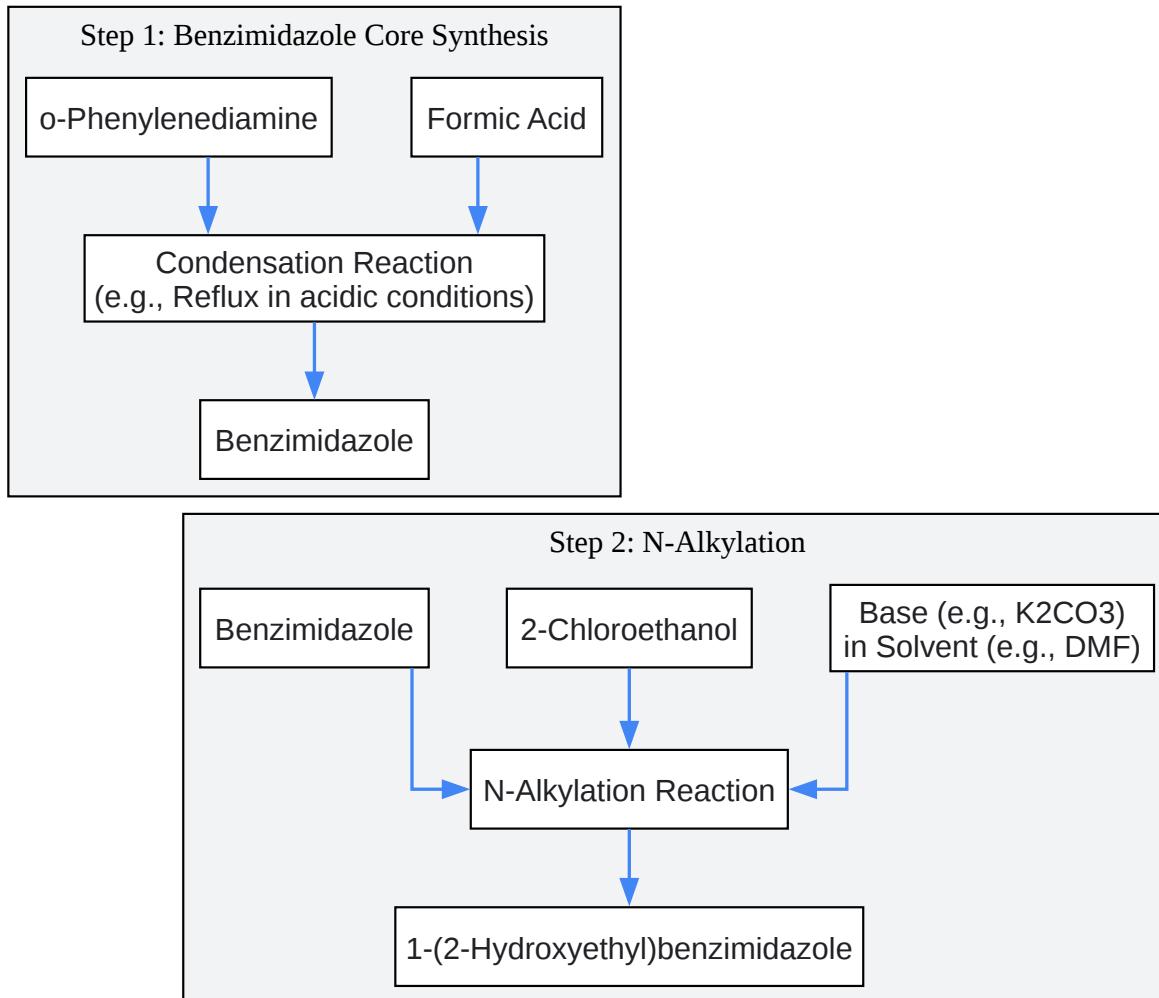
Benzimidazole derivatives have been reported to possess a range of pharmacological properties, including:

- Antimicrobial Activity: Many benzimidazole compounds have demonstrated efficacy against various bacterial and fungal strains.[2]
- Antiviral Activity: The benzimidazole nucleus is a key component in several antiviral drugs.[3]
- Anticancer Activity: A significant number of benzimidazole derivatives have been investigated for their potential as anticancer agents, with some showing promising results in preclinical studies.[4]
- Anthelmintic Activity: This is one of the most well-known applications of benzimidazoles, with several compounds being used as anti-parasitic drugs in both human and veterinary medicine.

The biological activities of benzimidazole derivatives are often attributed to their structural similarity to purine nucleotides, allowing them to interact with various biological targets.[2]

Logical Workflow for Synthesis

The synthesis of **1-(2-Hydroxyethyl)benzimidazole** can be logically represented as a two-step process starting from the formation of the benzimidazole core, followed by its N-alkylation.



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A generalized workflow for the synthesis of **1-(2-Hydroxyethyl)benzimidazole**.

Due to the limited availability of specific experimental data for **1-(2-Hydroxyethyl)benzimidazole**, this guide provides a foundational understanding based on its chemical structure and the well-established chemistry and biology of the benzimidazole class. Further experimental investigation is warranted to fully characterize the properties and potential applications of this specific compound.

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